(2Z)-N-carbamoyl-3-(4-fluorobenzyl)-2-[(4-fluorophenyl)imino]-4-oxo-1,3-thiazinane-6-carboxamide
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Overview
Description
N-({3-(4-FLUOROBENZYL)-2-[(4-FLUOROPHENYL)IMINO]-4-OXO-1,3-THIAZINAN-6-YL}CARBONYL)UREA is a complex organic compound that features a thiazine ring, fluorobenzyl, and fluorophenyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-({3-(4-FLUOROBENZYL)-2-[(4-FLUOROPHENYL)IMINO]-4-OXO-1,3-THIAZINAN-6-YL}CARBONYL)UREA typically involves multi-step organic reactions. The process begins with the preparation of the thiazine ring, followed by the introduction of the fluorobenzyl and fluorophenyl groups. The final step involves the formation of the urea moiety. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale synthesis using batch or continuous flow reactors. The choice of method depends on factors such as the desired production scale, cost, and environmental considerations. Optimization of reaction conditions and purification processes is crucial to ensure the quality and consistency of the final product.
Chemical Reactions Analysis
Types of Reactions
N-({3-(4-FLUOROBENZYL)-2-[(4-FLUOROPHENYL)IMINO]-4-OXO-1,3-THIAZINAN-6-YL}CARBONYL)UREA can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into different reduced forms.
Substitution: The fluorobenzyl and fluorophenyl groups can participate in substitution reactions, leading to the formation of new derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcomes.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of derivatives with different functional groups.
Scientific Research Applications
N-({3-(4-FLUOROBENZYL)-2-[(4-FLUOROPHENYL)IMINO]-4-OXO-1,3-THIAZINAN-6-YL}CARBONYL)UREA has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique chemical structure and biological activity.
Industry: Utilized in the development of advanced materials with specific properties, such as improved thermal stability and mechanical strength.
Mechanism of Action
The mechanism of action of N-({3-(4-FLUOROBENZYL)-2-[(4-FLUOROPHENYL)IMINO]-4-OXO-1,3-THIAZINAN-6-YL}CARBONYL)UREA involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Uniqueness
N-({3-(4-FLUOROBENZYL)-2-[(4-FLUOROPHENYL)IMINO]-4-OXO-1,3-THIAZINAN-6-YL}CARBONYL)UREA is unique due to its specific combination of functional groups and the presence of both fluorobenzyl and fluorophenyl moieties. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
Molecular Formula |
C19H16F2N4O3S |
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Molecular Weight |
418.4 g/mol |
IUPAC Name |
N-carbamoyl-2-(4-fluorophenyl)imino-3-[(4-fluorophenyl)methyl]-4-oxo-1,3-thiazinane-6-carboxamide |
InChI |
InChI=1S/C19H16F2N4O3S/c20-12-3-1-11(2-4-12)10-25-16(26)9-15(17(27)24-18(22)28)29-19(25)23-14-7-5-13(21)6-8-14/h1-8,15H,9-10H2,(H3,22,24,27,28) |
InChI Key |
PLVAULFRNIVDBE-UHFFFAOYSA-N |
Canonical SMILES |
C1C(SC(=NC2=CC=C(C=C2)F)N(C1=O)CC3=CC=C(C=C3)F)C(=O)NC(=O)N |
Origin of Product |
United States |
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